Friedel-Crafts Regioselectivity: 6-Methyl vs. Unsubstituted
The 6-methyl group in 6-Methyl-2,3-diphenyl-1-benzofuran exerts a strong directing effect in Friedel-Crafts acetylation. In contrast to the unsubstituted 2,3-diphenylbenzofuran, where the first acetyl group enters the 6-position, the presence of a 6-methyl group forces the first acetyl group to the 5-position. This fundamentally alters the site of subsequent chemical modification, a critical consideration for synthetic planning [1].
| Evidence Dimension | Electrophilic Aromatic Substitution Regioselectivity |
|---|---|
| Target Compound Data | First acetyl group occupies position 5 |
| Comparator Or Baseline | 2,3-Diphenylbenzofuran (unsubstituted): First acetyl group occupies position 6 |
| Quantified Difference | Shift in regioselectivity from 6-position to 5-position |
| Conditions | Friedel-Crafts acetylation reaction; NMR analysis |
Why This Matters
This regioselectivity switch is essential for designing and synthesizing specific derivatives, as it dictates the available positions for further functionalization.
- [1] Barboiu, V., Wexler, H., & Arventiev, B. (1985). NMR study of the acetylation of 2,3-diphenylbenzofuran. Journal of Heterocyclic Chemistry. View Source
